Tetramethoxysilane

Catalog No.
S592529
CAS No.
681-84-5
M.F
C4H12O4Si
(CH3O)4Si
C4H12O4Si
M. Wt
152.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethoxysilane

CAS Number

681-84-5

Product Name

Tetramethoxysilane

IUPAC Name

tetramethyl silicate

Molecular Formula

C4H12O4Si
(CH3O)4Si
C4H12O4Si

Molecular Weight

152.22 g/mol

InChI

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3

InChI Key

LFQCEHFDDXELDD-UHFFFAOYSA-N

SMILES

CO[Si](OC)(OC)OC

solubility

Soluble (NIOSH, 2016)
Very soluble in ethanol
SOL IN ORGANIC SOLVENTS
Not soluble in water
Solubility in water: none
Soluble

Synonyms

Tetramethyl Ester Silicic Acid (H4SiO4); Methyl silicate ((MeO)4Si) (6CI); Dynasil M; KBM 04; LS 540; MKC Silicate MS 39; MZ 51; Methyl Silicate 28; Methyl Silicate 39; Methyl Silicate 40; Methyl Silicate 51L; Methyl Orthosilicate; Methyl Silicate; N

Canonical SMILES

CO[Si](OC)(OC)OC

The exact mass of the compound Tetramethoxysilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (niosh, 2016)very soluble in ethanolsol in organic solventsnot soluble in watersolubility in water: nonesoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67383. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tetramethoxysilane (TMOS, CAS: 681-84-5) is a fundamental silicon alkoxide utilized extensively as a highly reactive precursor in sol-gel synthesis, aerogel production, and advanced ceramic coatings. Featuring four compact methoxy groups, TMOS is characterized by its exceptional susceptibility to nucleophilic attack by water, resulting in rapid hydrolysis and condensation into a rigid silica network. In industrial and laboratory procurement, TMOS is specifically selected over heavier orthosilicates when process constraints demand accelerated gelation times, high crosslinking densities, or the formation of mesoporous silica with high specific surface areas at low temperatures. While its use requires stringent safety protocols due to the generation of methanol and inherent inhalation toxicity, its distinct kinetic profile makes it an essential material for time-sensitive formulations and specialized nanomaterial synthesis [1].

Substituting TMOS with the more common and less toxic tetraethoxysilane (TEOS) is a frequent procurement error that directly compromises processability. The substitution fails because the ethoxy groups in TEOS introduce significant steric hindrance, reducing the hydrolysis rate coefficient by nearly an order of magnitude compared to the methoxy groups in TMOS [1]. If a manufacturing workflow or coating application is calibrated for the rapid gelation of TMOS, a drop-in replacement with TEOS will result in incomplete curing, drastically extended aging times, and altered silica network morphologies. Furthermore, TMOS hydrolysis generates methanol in situ, which alters the solvent environment and phase miscibility differently than the ethanol produced by TEOS, meaning aqueous sol-gel formulations will phase-separate or fail to gel properly without extensive reformulation [2].

Order-of-Magnitude Faster Hydrolysis Kinetics

The primary procurement differentiator for TMOS is its exceptionally fast reaction kinetics. Quantitative kinetic studies comparing progressive changes in alkoxysilane structures demonstrate that the hydrolysis rate coefficient of TMOS is approximately one order of magnitude larger than that of TEOS under identical basic conditions [1]. This is driven by the minimal steric hindrance of the methoxy ligands compared to the bulkier ethoxy ligands. Consequently, TMOS reaches the critical sol-to-gel transition point significantly faster, allowing for rapid silica network formation without the need for prolonged elevated-temperature curing.

Evidence DimensionHydrolysis rate coefficient
Target Compound DataHigh reactivity baseline (TMOS)
Comparator Or BaselineTEOS (~10x slower reactivity)
Quantified DifferenceApproximately one order of magnitude faster hydrolysis rate for TMOS
ConditionsBasic catalyzed sol-gel polymerization

Enables rapid-curing coatings and high-throughput sol-gel manufacturing by drastically reducing the required processing and aging times.

Accelerated Gelation Time in Mild Conditions

In practical sol-gel processing, the rapid hydrolysis of TMOS translates directly into drastically shortened gelation times. In situ monitoring using 2H NMR relaxation measurements demonstrated that TMOS achieves a complete sol-gel transition in just 21 minutes at 320 K under mild pH 6 conditions [1]. In contrast, TEOS formulations under comparable mild conditions typically require hours to days to fully gel due to the slower condensation of sterically hindered intermediates. This rapid network formation allows TMOS to lock in specific structural morphologies before phase separation or particle aggregation can occur.

Evidence DimensionSol-gel transition (gelation) time
Target Compound Data21 minutes
Comparator Or BaselineTEOS (Hours to days under comparable mild pH)
Quantified DifferenceReduction of gelation time from hours to under 30 minutes
Conditions320 K, pH 6 aqueous environment, monitored via 2H NMR relaxation

Critical for processes where rapid immobilization of dopants or structural templating is required before the sol degrades or phase-separates.

Maximized Specific Surface Area in Aero-Sol-Gel Synthesis

The choice between TMOS and TEOS directly impacts the final microstructural properties of the synthesized silica. When utilized in a room-temperature aero-sol-gel process, TMOS precursors facilitate the formation of nanosized silica powders with highly tailored porosity. At a reactant temperature of 35 °C, TMOS-derived silica achieves a maximum specific surface area exceeding 400 m2/g, accompanied by a fractal dimension of 2.5 indicative of dense, diffusion-limited aggregation [1]. The smaller methoxy leaving groups allow water molecules to attack the silicon backbone more easily, promoting a denser condensation network and finer primary particle sizes compared to the sterically hindered TEOS equivalents, which require higher temperatures to achieve similar structural evolution.

Evidence DimensionSpecific Surface Area (SSA) and Fractal Dimension
Target Compound Data>400 m2/g (Maximum at 35 °C, Fractal dimension 2.5)
Comparator Or BaselineTEOS (Requires different thermal profiles, yielding fractal dimensions like 1.33 at 70 °C)
Quantified DifferenceTMOS achieves peak surface area at a significantly lower processing temperature (35 °C) with a denser fractal structure.
ConditionsNonpyrolytic aero-sol-gel process

Essential for procuring precursors for catalyst supports or adsorbents where maximizing active surface area at low processing temperatures is a strict performance requirement.

Rapid-Cure Sol-Gel Coatings and Adhesives

Due to its order-of-magnitude faster hydrolysis rate compared to TEOS, TMOS is the targeted choice for formulating fast-curing protective silica coatings. It is specifically procured for continuous manufacturing lines where prolonged thermal curing is unfeasible, allowing for rapid crosslinking and film formation at room or mildly elevated temperatures [1].

Low-Temperature High-Surface-Area Catalyst Supports

TMOS is selected for synthesizing mesoporous silica nanoparticles and aerogels intended for heterogeneous catalysis. Its ability to form dense, highly porous networks with specific surface areas exceeding 400 m2/g at low temperatures (e.g., 35 °C) ensures maximum availability of active sites for gas-solid interactions without requiring extreme thermal processing [2].

Time-Sensitive Templated Nanocasting

In hard-template methods for mesoporous silica microspheres, TMOS is utilized to rapidly lock in structural features. Its 21-minute gelation time under mild conditions ensures that silica nanoparticles form and infiltrate porous organic templates quickly, preserving the desired morphology before the template can degrade or swell unpredictably [3].

Physical Description

Methyl orthosilicate appears as a clear colorless liquid. Flash point below 125°F. Less dense than water and insoluble in water. Very toxic by ingestion and inhalation and very irritating to skin and eyes. Used to make paints and lacquers.
Liquid
COLOURLESS LIQUID.
Clear, colorless liquid.
Clear, colorless liquid. [Note: A solid below 28°F.]

Color/Form

Colorless liquid
Clear, colorless liquid [Note: A solid below 28 degrees F].

Boiling Point

250 °F at 760 mm Hg (NIOSH, 2016)
121.0 °C
121 °C
250°F

Flash Point

205 °F (NIOSH, 2016)
20 °C closed cup
20 °C c.c.
205°F

Vapor Density

Relative vapor density (air = 1): 5.3
Relative vapor density (air = 1): 5.3

Density

1.02 (NIOSH, 2016)
1.0232 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.02

LogP

log Kow = -1.93 (est)

Melting Point

28 °F (NIOSH, 2016)
-1 °C
-2 °C
28°F

UNII

19D35VPL66

GHS Hazard Statements

Aggregated GHS information provided by 261 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 261 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 203 of 261 companies with hazard statement code(s):;
H226 (91.63%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (98.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (42.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (11.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (27.59%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

12 mm Hg at 77 °F (NIOSH, 2016)
16.5 mm Hg at 20 °C (2.2 kPa)
Vapor pressure, kPa at 20 °C: 2.2
12 mmHg at 77°F
(77°F): 12 mmHg

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

681-84-5
12002-26-5

Wikipedia

Tetramethyl silicate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Silicic acid (H4SiO4), tetramethyl ester: ACTIVE
Silica aerogels are usually prepared by base-catalyzed reaction of tetramethoxysilane (TMOS) or tetraethoxysilane(TEOS), mostly with ammonia as the catalyst. A modification of this procedure is to pre-hydrolyze Si(OR)4 with a small amount of water under acidic conditions.

Storage Conditions

Separate from acids, oxidizing materials, and water. Outside or detached storage is preferred.
... Store in tightly closed containers in a cool, well-ventilated area away from water and moisture. Sources of ignition such as smoking and open flames are prohibited where methyl silicate is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Separated from food and feedstuffs.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Moisture sensitive. Hydrolyses readily.

Stability Shelf Life

VOLATILE

Dates

Last modified: 08-15-2023

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